5-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-1-phenyl-1H-tetrazole
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Overview
Description
4-(BENZYLOXY)BENZALDEHYDE 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is a complex organic compound that features both benzaldehyde and tetrazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)BENZALDEHYDE 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves a multi-step process. One common method includes the following steps :
Preparation of 4-(Benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in acetone under reflux conditions.
Formation of the Hydrazone: The 4-(benzyloxy)benzaldehyde is then reacted with 1-phenyl-1H-1,2,3,4-tetrazol-5-ylhydrazine under acidic conditions to form the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)BENZALDEHYDE 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The hydrazone moiety can be reduced to the corresponding amine.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 4-(Benzyloxy)benzoic acid.
Reduction: 4-(Benzyloxy)benzylamine.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(BENZYLOXY)BENZALDEHYDE 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE has several applications in scientific research :
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Biological Studies: Used in studies to understand the interaction of hydrazone derivatives with biological targets.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for 4-(BENZYLOXY)BENZALDEHYDE 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE involves its interaction with biological macromolecules . The hydrazone moiety can form stable complexes with metal ions, which can interfere with the function of metalloenzymes. Additionally, the compound can interact with DNA, leading to potential anticancer effects by inhibiting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
1-Phenyl-1H-1,2,3,4-tetrazole: Another precursor that contributes to the tetrazole moiety.
4-(1H-Tetrazol-5-yl)benzaldehyde: A structurally similar compound with a tetrazole ring attached to the benzaldehyde moiety.
Uniqueness
4-(BENZYLOXY)BENZALDEHYDE 1-(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is unique due to the combination of the benzaldehyde and tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C21H18N6O |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-phenyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C21H18N6O/c1-3-7-18(8-4-1)16-28-20-13-11-17(12-14-20)15-22-23-21-24-25-26-27(21)19-9-5-2-6-10-19/h1-15H,16H2,(H,23,24,26)/b22-15+ |
InChI Key |
VHOUQIWKPNQNKX-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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